Cas no 78833-03-1 (Pentisomide)

Pentisomide structure
Pentisomide structure
Product name:Pentisomide
CAS No:78833-03-1
MF:C19H33N3O
MW:319.48482
CID:568414
PubChem ID:65847

Pentisomide Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridineacetamide, a-[2-[bis(1-methylethyl)amino]ethyl]-a-(2-methylpropyl)-
    • Pentisomide
    • 2-(2-diisopropylamino ethyl) 2-(2-pyridyl) 4-methyl pentanamide
    • 2-[2-(Diisopropylamino)ethyl]-4-methyl]-2-(2-pyridyl)pentanamide
    • a-[2-[Bis(1-methylethyl)amino]ethyl]-a-(2-methylpropyl)-2-pyridineacetamide
    • CM-7857
    • Einecs 278-989-5
    • ME-3202
    • Propisomide
    • CM 7857; ME 3202; Penticainide; Pentisomide
    • 506T8KTW5Q
    • (+/-)-.ALPHA.-(2-(DIISOPROPYLAMINO)ETHYL)-.ALPHA.-ISOBUTYL-2-PYRIDINEACETAMIDE
    • ALPHA-[2-(DIISOPROPYLAMINO)ETHYL]-ALPHA-ISOBUTYLPYRIDINE-2-ACETAMIDE
    • AKOS030530978
    • Pentisomidum
    • CHEMBL141837
    • UNII-506T8KTW5Q
    • PENTISOMIDE [JAN]
    • 2-PYRIDINEACETAMIDE, .ALPHA.-(2-(BIS(1-METHYLETHYL)AMINO)ETHYL)-.ALPHA.-(2-METHYLPROPYL)-
    • PENTISOMIDE [WHO-DD]
    • FT-0673608
    • PENTISOMIDE [MI]
    • Pentisomidum [INN-Latin]
    • DTXSID40869274
    • Pentisomide [INN]
    • Pentisomida
    • Q27260771
    • Penticainide
    • 78833-03-1
    • NS00062379
    • Pentisomida [INN-Spanish]
    • 2-[[2-(Diisopropylamino)Ethyl]-4-Methyl]-2-(2-Pyridyl)Pentanamide
    • ME 3202
    • 2-(2-(diisopropylamino)ethyl)-4-methyl-2-(2-pyridyl)pentamide
    • 2-[2-[di(propan-2-yl)amino]ethyl]-4-methyl-2-pyridin-2-ylpentanamide
    • CM 7857
    • SCHEMBL1649694
    • alpha-(2-(Diisopropylamino)ethyl)-alpha-isobutylpyridine-2-acetamide
    • PENTISOMIDE [MART.]
    • DB-253751
    • Inchi: InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23)
    • InChI Key: ZZOZYGHXNQPIPS-UHFFFAOYSA-N
    • SMILES: CC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N

Computed Properties

  • Exact Mass: 319.26200
  • Monoisotopic Mass: 319.262363
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.2
  • XLogP3: 3.2

Experimental Properties

  • Melting Point: 108-1090C
  • PSA: 59.22000
  • LogP: 4.06000

Pentisomide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P275600-25mg
Pentisomide
78833-03-1
25mg
$ 2067.00 2023-09-06
TRC
P275600-2.5mg
Pentisomide
78833-03-1
2.5mg
$ 269.00 2023-09-06
A2B Chem LLC
AH52451-2.5mg
alpha-[2-(diisopropylamino)ethyl]-alpha-isobutylpyridine-2-acetamide
78833-03-1
2.5mg
$1207.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-219569-2.5 mg
Pentisomide,
78833-03-1
2.5 mg
¥3,234.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-219569-2.5mg
Pentisomide,
78833-03-1
2.5mg
¥3234.00 2023-09-05
A2B Chem LLC
AH52451-12.5mg
alpha-[2-(diisopropylamino)ethyl]-alpha-isobutylpyridine-2-acetamide
78833-03-1
12.5mg
$3050.00 2024-04-19

Pentisomide Production Method

Additional information on Pentisomide

Pentisomide (CAS No. 78833-03-1): A Comprehensive Overview of Its Applications and Recent Research Findings

Pentisomide, with the chemical compound identifier CAS No. 78833-03-1, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This introduction aims to provide a detailed exploration of Pentisomide, its chemical properties, potential applications, and the latest research findings that highlight its significance in modern medicine.

The chemical structure of Pentisomide encompasses a unique arrangement of atoms that contributes to its distinctive pharmacological profile. As a molecule, it exhibits properties that make it a promising candidate for various therapeutic applications. The molecular formula and structural characteristics of CAS No. 78833-03-1 have been extensively studied to understand its interactions with biological targets and its potential efficacy in treating a range of medical conditions.

In recent years, the pharmaceutical industry has seen a surge in interest towards compounds that can modulate cellular processes at the molecular level. Pentisomide has emerged as a key player in this domain, with researchers exploring its potential in addressing various health challenges. One of the most compelling aspects of Pentisomide is its ability to interact with specific enzymes and receptors, thereby influencing critical biological pathways.

Research studies have begun to uncover the multifaceted roles of Pentisomide in therapeutic contexts. For instance, investigations have suggested that it may have anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. Additionally, preliminary findings indicate that Pentisomide could play a role in modulating immune responses, which could be particularly beneficial in autoimmune disorders.

The development of new drugs often involves understanding the pharmacokinetic and pharmacodynamic properties of the compound. In the case of CAS No. 78833-03-1, researchers have been focusing on how it is metabolized within the body and how it exerts its effects over time. These studies are crucial for determining optimal dosages and delivery methods, ensuring that patients receive maximum benefit with minimal side effects.

Advances in computational chemistry and molecular modeling have accelerated the discovery process for compounds like Pentisomide. By leveraging these technologies, scientists can predict how different molecules will behave in various biological environments, thereby streamlining the drug development pipeline. This approach has already led to several breakthroughs in understanding the mechanisms of action for new therapeutic agents.

The integration of artificial intelligence (AI) into drug discovery has further enhanced the potential of compounds such as Pentisomide. AI algorithms can analyze vast datasets to identify patterns and correlations that may not be apparent through traditional research methods. This innovative approach has enabled researchers to explore novel therapeutic strategies and to repurpose existing drugs for new applications.

One area where Pentisomide shows particular promise is in oncology research. Studies have indicated that it may interfere with cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth. While more research is needed to fully understand its efficacy and safety profile, these initial findings suggest that CAS No. 78833-03-1 could be a valuable asset in developing new cancer treatments.

The ethical considerations surrounding drug development are also important to address. As researchers continue to explore the potential of compounds like Pentisomide, it is essential to ensure that clinical trials are conducted responsibly and with proper oversight. This includes obtaining informed consent from participants, maintaining transparency in study methodologies, and adhering to regulatory guidelines.

The future directions for research on Pentisomide are diverse and exciting. Ongoing studies aim to further elucidate its mechanisms of action, identify new therapeutic applications, and optimize its formulation for clinical use. Collaborative efforts between academia, industry, and regulatory agencies will be crucial in translating these findings into tangible benefits for patients worldwide.

In conclusion, Pentisomide (CAS No. 78833-03-1) represents a significant advancement in pharmaceutical research with its unique chemical properties and promising therapeutic applications. The latest research findings underscore its potential as a versatile compound capable of addressing various medical challenges. As scientific understanding continues to evolve, so too will our appreciation for the role that compounds like this can play in improving human health.

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